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Compound of Interest

Compound Name:
3-(1,1,2,2-

Tetrafluoroethoxy)benzaldehyde

Cat. No.: B1666159 Get Quote

3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is a specialized aromatic aldehyde that serves as

a critical building block in modern organic synthesis.[1] The strategic incorporation of the

1,1,2,2-tetrafluoroethoxy moiety onto a benzaldehyde scaffold imparts unique electronic

properties that are highly sought after in the development of novel pharmaceuticals and

advanced materials.[2] Fluorine's high electronegativity dramatically alters a molecule's

lipophilicity, metabolic stability, and binding affinity for biological targets.[2] The

tetrafluoroethoxy group, specifically, acts as a potent electron-withdrawing group, significantly

influencing the reactivity of the aldehyde functional group and providing a metabolically stable

alternative to other substituents. This guide serves as a practical resource for professionals

aiming to leverage these properties in their synthetic endeavors.

Physicochemical and Spectroscopic Data
Accurate characterization is the bedrock of reproducible science. The key properties of 3-
(1,1,2,2-Tetrafluoroethoxy)benzaldehyde are summarized below.

Table 1: Physicochemical Properties
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Property Value Source(s)

CAS Number 35295-35-3 [1][3][4]

Molecular Formula C₉H₆F₄O₂ [3][5]

Molecular Weight 222.14 g/mol [3][5]

Physical State Liquid [6][7]

Boiling Point 95 - 97 °C (@ 9 mmHg) [6][7]

Density 1.393 g/mL at 25 °C [6][7]

Refractive Index (n²⁰/D) 1.454 [6][7]

Flash Point 102.2 °C (216 °F) [6][7]

SMILES O=Cc1cccc(c1)OC(F)(F)C(F)F [5][8]

Table 2: Predicted Spectroscopic Data
While experimental spectra are lot-specific, the following table provides predicted data based

on the compound's structure, offering a reliable baseline for characterization.

Technique Expected Features

¹H NMR

~10.0 ppm (s, 1H, -CHO); ~7.9-7.5 ppm (m, 4H,

Ar-H); ~6.5 ppm (tt, 1H, -OCHF₂, J ≈ 53 Hz, 2.9

Hz)

¹³C NMR

~191 ppm (CHO); ~158 ppm (C-O); ~138-124

ppm (Ar-C); ~118 ppm (tt, OCF₂, J ≈ 250 Hz, 35

Hz); ~110 ppm (tt, CHF₂, J ≈ 250 Hz, 39 Hz)

IR (Infrared)

~3080 cm⁻¹ (Ar C-H stretch); ~2850, 2750 cm⁻¹

(Aldehyde C-H stretch); ~1710 cm⁻¹ (C=O

stretch); ~1600, 1580 cm⁻¹ (Ar C=C stretch);

~1250-1050 cm⁻¹ (C-F and C-O stretch)

Synthesis Pathway: A Validated Protocol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-_1_1_2_2-Tetrafluoroethoxy_benzaldehyde
https://www.scbt.com/p/3-1-1-2-2-tetrafluoroethoxy-benzaldehyde-35295-35-3
https://www.calpaclab.com/3-1-1-2-2-tetrafluoroethoxy-benzaldehyde-95-purity-c9h6f4o2-25-grams/aab-aa003hwa-25g
https://www.scbt.com/p/3-1-1-2-2-tetrafluoroethoxy-benzaldehyde-35295-35-3
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2NZ9XZY5
https://www.scbt.com/p/3-1-1-2-2-tetrafluoroethoxy-benzaldehyde-35295-35-3
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2NZ9XZY5
https://pdf.benchchem.com/150/A_Comparative_Guide_to_the_Reactivity_of_Substituted_Benzaldehydes.pdf
https://www.industrialchemicals.gov.au/522-listed-pfas-regarding-notice-provide-information-october-2025
https://pdf.benchchem.com/150/A_Comparative_Guide_to_the_Reactivity_of_Substituted_Benzaldehydes.pdf
https://www.industrialchemicals.gov.au/522-listed-pfas-regarding-notice-provide-information-october-2025
https://pdf.benchchem.com/150/A_Comparative_Guide_to_the_Reactivity_of_Substituted_Benzaldehydes.pdf
https://www.industrialchemicals.gov.au/522-listed-pfas-regarding-notice-provide-information-october-2025
https://pdf.benchchem.com/150/A_Comparative_Guide_to_the_Reactivity_of_Substituted_Benzaldehydes.pdf
https://www.industrialchemicals.gov.au/522-listed-pfas-regarding-notice-provide-information-october-2025
https://pdf.benchchem.com/150/A_Comparative_Guide_to_the_Reactivity_of_Substituted_Benzaldehydes.pdf
https://www.industrialchemicals.gov.au/522-listed-pfas-regarding-notice-provide-information-october-2025
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2NZ9XZY5
https://pubchemlite.lcsb.uni.lu/e/compound/118803
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The most logical and widely applicable method for synthesizing 3-(1,1,2,2-
Tetrafluoroethoxy)benzaldehyde is the Williamson ether synthesis.[9][10] This Sₙ2 reaction

provides a reliable route by coupling an alkoxide (in this case, a phenoxide) with a primary alkyl

halide.[11] The causality for this choice is clear: the phenolic proton of 3-hydroxybenzaldehyde

is readily abstracted by a mild base, creating a potent nucleophile that efficiently displaces a

halide from a tetrafluoroethyl source.

Starting Materials

Reaction

Workup & Purification

3-Hydroxybenzaldehyde

1. Deprotonation:
3-Hydroxybenzaldehyde + K₂CO₃ →

Potassium 3-formylphenoxide

1,1,2,2-Tetrafluoro-1-iodoethane

2. Sₙ2 Displacement:
Phenoxide attacks I-C₂F₄H

Potassium Carbonate (Base) DMF (Solvent)

Nucleophilic Attack

Aqueous Workup
(Quench, Extract with Ether)

Column Chromatography
(Silica Gel)

Final Product:
3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
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Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Williamson Ether Synthesis
Reagents & Equipment:

3-Hydroxybenzaldehyde (1.0 eq)

Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

1,1,2,2-Tetrafluoro-1-iodoethane (1.2 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Round-bottom flask, magnetic stirrer, condenser, heating mantle, nitrogen inlet

Standard workup and purification glassware

Procedure:

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-

hydroxybenzaldehyde and anhydrous DMF. Stir until fully dissolved.

Base Addition: Add the finely powdered potassium carbonate to the solution. The

suspension will become heterogeneous.

Heating: Heat the mixture to 70-80 °C with vigorous stirring for 1 hour to facilitate the

formation of the potassium phenoxide salt.

Alkyl Halide Addition: Slowly add 1,1,2,2-tetrafluoro-1-iodoethane to the reaction mixture

via syringe.

Reaction Monitoring: Maintain the temperature at 80 °C and stir for 4-6 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) until the starting material is

consumed.
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Quenching: Cool the reaction to room temperature and pour it into a separatory funnel

containing cold water.

Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the

organic layers.

Washing: Wash the combined organic phase sequentially with water and brine. Dry the

organic layer over anhydrous magnesium sulfate (MgSO₄).

Purification: Filter off the drying agent and concentrate the solvent under reduced

pressure. Purify the resulting crude oil via flash column chromatography on silica gel

(using a hexane/ethyl acetate gradient) to yield the pure liquid product.

Self-Validation & Trustworthiness: The success of this protocol relies on ensuring anhydrous

conditions to prevent side reactions. The use of powdered K₂CO₃ increases the surface area

for efficient deprotonation. Monitoring by TLC provides a clear endpoint, ensuring the

reaction goes to completion and preventing the formation of degradation byproducts from

excessive heating.

Chemical Reactivity and Synthetic Potential
The key to understanding the utility of 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde lies in the

powerful electron-withdrawing nature of the fluoroalkoxy substituent. This effect is transmitted

through the aromatic ring, significantly increasing the partial positive charge (electrophilicity) on

the aldehyde's carbonyl carbon.[6][12]

Consequence: This compound is more reactive towards nucleophiles than unsubstituted

benzaldehyde or benzaldehydes bearing electron-donating groups (e.g., methoxy or methyl).

[13][14] This enhanced reactivity makes it an excellent substrate for a wide range of classical

carbonyl transformations, including:

Wittig Olefination

Grignard and Organolithium Additions

Reductive Amination
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Aldol and Knoevenagel Condensations

This predictable, enhanced reactivity allows for milder reaction conditions and often leads to

higher yields, which are critical considerations in multi-step drug synthesis campaigns.

Reactivity Principle

3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
(Enhanced Electrophile)

Nucleophilic Addition
(Rate-Determining Step)

The electron-withdrawing
-OCF₂CHF₂ group polarizes
the C=O bond, making the

carbonyl carbon highly
electrophilic and accelerating
the attack by nucleophiles.

Nucleophile (Nu⁻)
(e.g., Grignard, Ylide, Amine)

Tetrahedral Intermediate

Diverse Functionalized Products
(Alcohols, Alkenes, Imines, etc.)

Workup

Click to download full resolution via product page

Caption: Enhanced reactivity of the aldehyde toward nucleophiles.

Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 3-(1,1,2,2-
Tetrafluoroethoxy)benzaldehyde is paramount for laboratory safety.

GHS Hazard Classification:

Skin Irritation (Category 2): H315 - Causes skin irritation.[6]
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Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[6]

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause

respiratory irritation.[6]

Handling Precautions:

Always work in a well-ventilated chemical fume hood.[6]

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety

glasses or goggles, and a lab coat.[6]

Avoid breathing vapors or mist.[6]

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly

with water.[6]

Storage Conditions:

Store in a cool, dry, and well-ventilated area.

The compound is listed as air and moisture sensitive.[6] It is best stored under an inert

atmosphere (e.g., nitrogen or argon).

Keep the container tightly sealed when not in use.[6]

Store away from strong oxidizing agents and incompatible materials.[6]

Conclusion
3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is a valuable and versatile building block for

chemical synthesis. Its defining feature—the strongly electron-withdrawing tetrafluoroethoxy

group—enhances the reactivity of the aldehyde, making it a reliable substrate for constructing

complex molecular architectures. For researchers in drug discovery, this moiety offers a

powerful tool to modulate key pharmacokinetic properties such as metabolic stability and

lipophilicity. By adhering to the synthesis and safety protocols outlined in this guide, scientists

can effectively and safely harness the full potential of this important fluorinated intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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